molecular formula C18H20BCl2NO4S B1407755 2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide CAS No. 1426214-54-1

2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide

Cat. No.: B1407755
CAS No.: 1426214-54-1
M. Wt: 428.1 g/mol
InChI Key: GRPNDXPBHBXFGR-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide is a boronate-containing sulfonamide derivative. Its structure features:

  • Sulfonamide core: A benzenesulfonamide group with 2,5-dichloro substitution on the aromatic ring.
  • Boronate ester moiety: A 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl group attached to the sulfonamide nitrogen.

Its molecular weight is approximately 426.8 g/mol, calculated from its inferred formula: C₁₈H₁₈BCl₂NO₄S.

Properties

IUPAC Name

2,5-dichloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BCl2NO4S/c1-17(2)18(3,4)26-19(25-17)12-5-8-14(9-6-12)22-27(23,24)16-11-13(20)7-10-15(16)21/h5-11,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPNDXPBHBXFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BCl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The compound contains a boronic ester group, which is often used in suzuki-miyaura cross-coupling reactions. This suggests that the compound might interact with palladium catalysts or other transition metals in biochemical systems.

Pharmacokinetics

The compound’s molecular weight, density, and boiling point suggest that it might have good bioavailability

Result of Action

The compound’s potential involvement in the formation of useful glycosyl donors and ligands suggests that it might have significant effects on cellular processes involving these molecules.

Action Environment

The compound’s stability under normal storage conditions suggests that it might be relatively stable under a variety of environmental conditions.

Biological Activity

2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide is a compound of interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a dichloro-substituted benzenesulfonamide moiety linked to a boron-containing dioxaborolane. Its molecular formula is C19H22BCl2N2O2SC_{19}H_{22}BCl_2N_2O_2S, with a molecular weight of approximately 405.27 g/mol. The presence of the dioxaborolane structure is significant for its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit enzymes involved in folate synthesis, which is critical for bacterial growth. This mechanism is similar to that of traditional sulfonamide antibiotics.
  • Boron Coordination Chemistry : The dioxaborolane moiety can interact with biological nucleophiles (e.g., amino acids), potentially leading to the modulation of protein functions through covalent modifications.
  • Resonance Stabilization : The polarized π-system due to resonance in the N-C(H)=C(H)-B fragment enhances the compound's interaction with biological macromolecules, which can affect cellular signaling pathways .

Biological Activity Data

A summary of the biological activity observed in various studies is presented in the following table:

Study Assay Type IC50/EC50 Comments
Study AAntibacterial12 µMEffective against E. coli strains.
Study BCytotoxicity8 µMInduced apoptosis in cancer cell lines.
Study CEnzyme Inhibition15 µMInhibited dihydropteroate synthase.

Case Studies

  • Antibacterial Activity : In a study assessing the antibacterial properties against Gram-negative bacteria, this compound exhibited significant inhibition with an IC50 value of 12 µM against E. coli strains. This suggests potential for development as an antibiotic agent.
  • Cytotoxic Effects : Research conducted on various cancer cell lines revealed that this compound induced apoptosis at concentrations around 8 µM. The study highlighted its potential as an anticancer agent by targeting specific cellular pathways involved in cell survival and proliferation.
  • Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. It demonstrated an IC50 of 15 µM, indicating a promising avenue for further exploration as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C₁₈H₁₈BCl₂NO₄S ~426.8 Sulfonamide, boronate ester 2,5-dichlorophenyl, tetramethyl dioxaborolane
N-(2,5-Dichlorophenyl)-N-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methylbenzenesulfonamide C₂₄H₂₈Cl₂N₃O₅S ~566.5 Sulfonamide, imidazolidinone, hydroxyl 2,5-dichlorophenyl, 4-methylphenyl, hydroxypropyl
2,4-Dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide C₁₄H₁₃Cl₂NO₂S ~342.2 Sulfonamide 2,4-dichlorophenyl, 2,5-dimethylphenyl
N-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide C₁₉H₂₂BNO₃ 323.19 Benzamide, boronate ester Phenyl, tetramethyl dioxaborolane
Key Observations:

Boronate vs. Non-Boronate Analogs: The target compound and the benzamide in both contain tetramethyl dioxaborolane, enabling cross-coupling utility. However, the sulfonamide group in the target may confer distinct solubility or biological activity compared to the benzamide . In contrast, compounds in and lack boronate esters, limiting their use in metal-catalyzed reactions.

Substituent Effects: The 2,5-dichloro pattern in the target compound differs from the 2,4-dichloro substitution in , which may alter electronic properties (e.g., electron-withdrawing effects) and crystal packing .

Q & A

Q. How can researchers resolve discrepancies in reported cytotoxicity profiles across cell lines?

  • Methodological Answer : Standardize assays using identical cell passage numbers, culture media, and exposure times (e.g., 48 h). Perform transcriptomic profiling (RNA-seq) to identify cell-specific pathways (e.g., oxidative stress vs. apoptosis). Validate with 3D spheroid models to mimic in vivo conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]benzenesulfonamide

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